molecular formula C24H21FN4O4 B11287590 2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11287590
M. Wt: 448.4 g/mol
InChI Key: YVUVJNNGNJHXQW-UHFFFAOYSA-N
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Description

2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including fluorophenyl, pyridinyl, and methoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic synthesisThe final step involves the acetylation of the imidazolidinone with 4-methoxyphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE
  • 2-[1-(4-BROMOPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to its chloro- and bromo- analogs .

Properties

Molecular Formula

C24H21FN4O4

Molecular Weight

448.4 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21FN4O4/c1-33-20-10-6-18(7-11-20)27-22(30)13-21-23(31)29(19-8-4-17(25)5-9-19)24(32)28(21)15-16-3-2-12-26-14-16/h2-12,14,21H,13,15H2,1H3,(H,27,30)

InChI Key

YVUVJNNGNJHXQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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